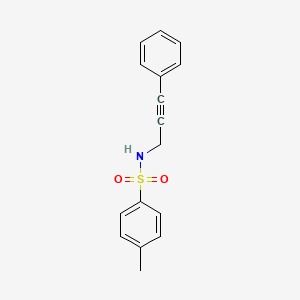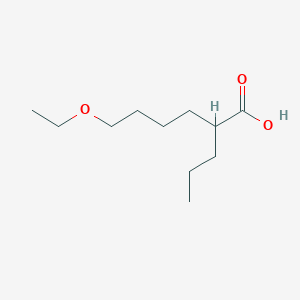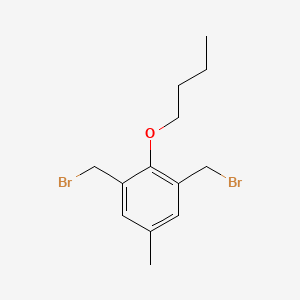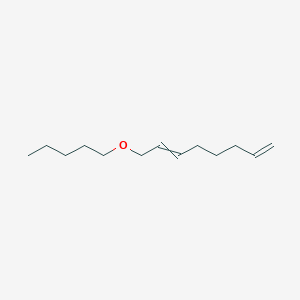
8-(Pentyloxy)octa-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Pentyloxy)octa-1,6-diene is an organic compound with the molecular formula C13H24O. It is characterized by the presence of a pentyloxy group attached to an octadiene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pentyloxy)octa-1,6-diene typically involves the reaction of 1,6-octadiene with pentyloxy reagents under specific conditions. One common method is the etherification of 1,6-octadiene with pentanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Pentyloxy)octa-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Pentyloxy)octa-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 8-(Pentyloxy)octa-1,6-diene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electrophilic addition to form epoxides, which can further react to yield various products. The presence of the pentyloxy group influences the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
1,6-Octadiene: Lacks the pentyloxy group, making it less versatile in certain reactions.
1,4-Pentadiene: Has isolated double bonds, resulting in different reactivity compared to conjugated dienes.
1,5-Hexadiene: Similar structure but shorter chain length, affecting its physical and chemical properties.
Uniqueness
8-(Pentyloxy)octa-1,6-diene is unique due to the presence of both the pentyloxy group and the conjugated diene system.
Properties
CAS No. |
207238-19-5 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
8-pentoxyocta-1,6-diene |
InChI |
InChI=1S/C13H24O/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h3,9,11H,1,4-8,10,12-13H2,2H3 |
InChI Key |
VTANVKHLENPEHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC=CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


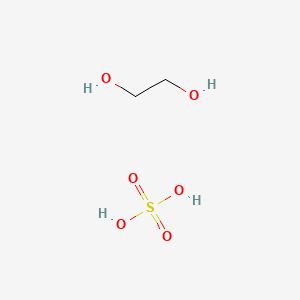
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
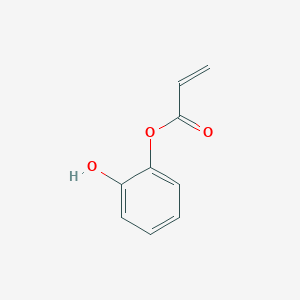
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
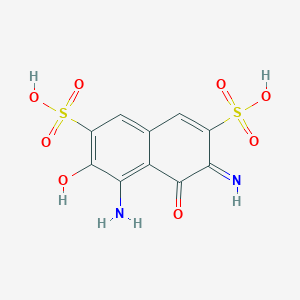
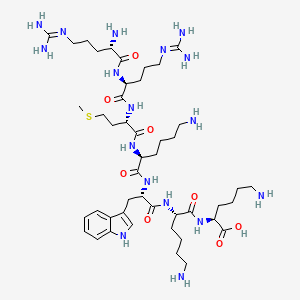
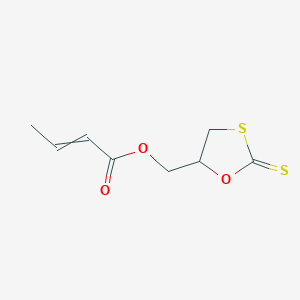
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
